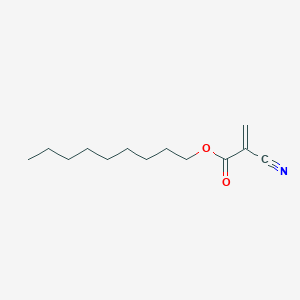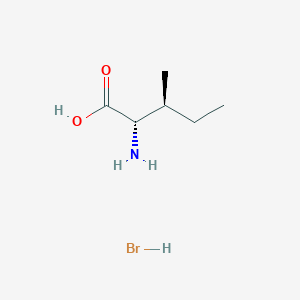
Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate is a phosphonium salt with a unique structure that combines the triphenylphosphine moiety with a xanthene derivative. This compound is known for its applications in various fields, including organic synthesis, materials science, and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a xanthene derivative under specific conditions. One common method includes the use of perchloric acid as a reagent to form the perchlorate salt. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under mild conditions.
Major Products Formed: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Applications De Recherche Scientifique
Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging its ability to interact with biological macromolecules.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate involves its interaction with various molecular targets. The phosphonium group can interact with nucleophilic sites in biological molecules, while the xanthene moiety can participate in photophysical processes. These interactions can lead to changes in cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A widely used reagent in organic synthesis, but lacks the xanthene moiety.
Xanthene Derivatives: Compounds like fluorescein and rhodamine, which are used as fluorescent dyes but do not have the phosphonium group.
Phosphonium Salts: Other phosphonium salts with different substituents, such as triphenyl(9-ethyl-9H-carbazol-3-yl)phosphonium bromide.
Uniqueness: Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate is unique due to its combination of the triphenylphosphine and xanthene moieties, which confer both reactivity and fluorescence properties. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Propriétés
Numéro CAS |
22730-67-2 |
|---|---|
Formule moléculaire |
C31H24ClO5P |
Poids moléculaire |
542.9 g/mol |
Nom IUPAC |
triphenyl(9H-xanthen-9-yl)phosphanium;perchlorate |
InChI |
InChI=1S/C31H24OP.ClHO4/c1-4-14-24(15-5-1)33(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-27-20-10-12-22-29(27)32-30-23-13-11-21-28(30)31;2-1(3,4)5/h1-23,31H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
JHLOGRQCBNFRFX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3OC4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)
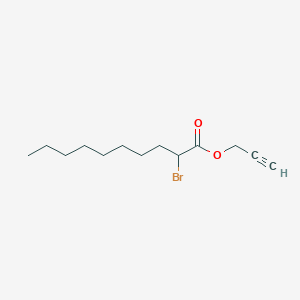
![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)
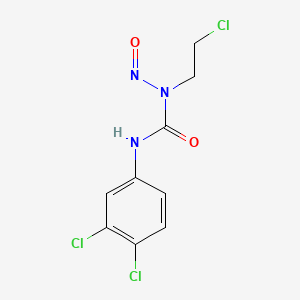

![2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone](/img/structure/B14709486.png)
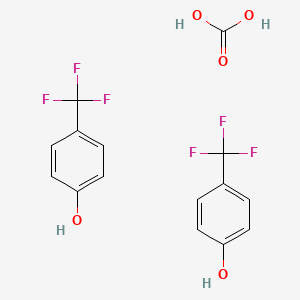

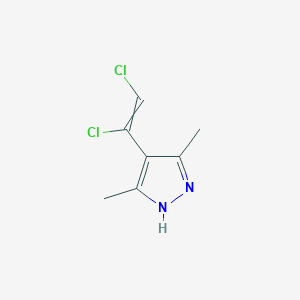
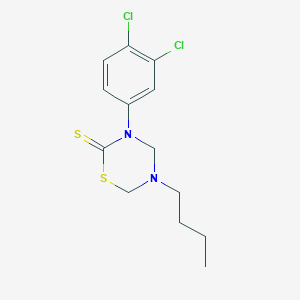
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)

